N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine
CAS No.:
Cat. No.: VC17435336
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25NO |
|---|---|
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H25NO/c1-3-14-9-5-8-13-12-7-4-6-11(2)10-12/h11-13H,3-10H2,1-2H3 |
| Standard InChI Key | AOYSOGYUEVGEOI-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCNC1CCCC(C1)C |
Introduction
N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine is a chemical compound with a molecular formula of C12H25NO and a molecular weight of approximately 199.333 g/mol . This compound belongs to the class of amines, specifically secondary amines, due to the presence of two alkyl groups attached to the nitrogen atom. The structure of this compound includes a cyclohexane ring substituted with a methyl group and an ethoxypropyl chain, contributing to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine typically involves several key steps, although detailed synthesis protocols are not widely documented in the available literature. Generally, the preparation of such compounds involves reactions that form the cyclohexane ring and attach the ethoxypropyl group to the amine functionality.
Biological Activity and Potential Applications
While specific biological activities of N-(3-ethoxypropyl)-3-methylcyclohexan-1-amine are not extensively documented, compounds with similar structures have been explored for their potential effects on neurotransmitter systems and as modulators of various receptors. The unique combination of substituents in this compound may confer distinct pharmacological properties compared to its analogs.
Comparison with Similar Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| N-(3-ethoxypropyl)-4-ethylcyclohexan-1-amine | Cyclohexane ring with ethyl and ethoxypropyl groups | Potential neuroactive properties, similar ethoxy chain |
| N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amine | Similar ethoxy chain; cyclohexane ring with methyl group | Explored for antidepressant effects |
| (1S,3R)-3-methylcyclohexan-1-amine | Simple cyclic amine with methyl group | Potential neuroactive properties |
These compounds illustrate how variations in substituents can influence biological activity and chemical reactivity.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume